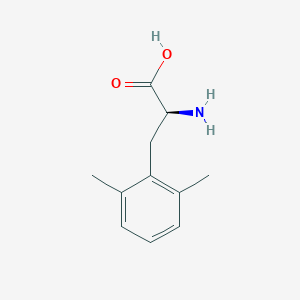

Acide (2S)-2-amino-3-(2,6-diméthylphényl)propanoïque

Vue d'ensemble

Description

“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” is an organic compound with a molecular weight of 193.25 . Its IUPAC name is the same as its common name . The compound’s InChI code is “1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1” and its InChI key is "VEQOZHOWFAVBOO-JTQLQIEISA-N" .

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” can be represented by the InChI code mentioned above . The compound consists of a carboxylic acid group, an amine group, and a 2,6-dimethylphenyl group .Physical And Chemical Properties Analysis

“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” appears as a powder . It has a molecular weight of 193.25 . The compound’s chemical formula is C11H15NO2 .Mécanisme D'action

Target of Action

2,6-Dimethyl-L-Phenylalanine, also known as (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, is an unnatural amino acid that has been widely used in the development of highly selective and potent opioid receptor (OR) agonists and antagonists . The substitution of this compound for the N-terminal tyrosine (Tyr) in opioid peptides generally increases d/m receptor binding affinities, and also enhances d antagonist potencies .

Mode of Action

The mode of action of 2,6-Dimethyl-L-Phenylalanine involves its interaction with opioid receptors. It is thought to increase the binding affinities of opioid peptides to these receptors, thereby enhancing their potency

Biochemical Pathways

2,6-Dimethyl-L-Phenylalanine is involved in several biochemical pathways. As an analogue of phenylalanine, it is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of compounds, including flavonoids, lignins, and coumarins . It is also involved in the Ehrlich pathway, which consists of three steps: conversion of L-Phe to phenylpyruvate by aromatic aminotransferases, decarboxylation of phenylpyruvate to phenylacetaldehyde (PAAL) by phenylpyruvate decarboxylase, and finally, reduction of PAAL to 2-PE by alcohol dehydrogenase .

Pharmacokinetics

It is known that a liability of the phenolic moiety of tyr related compounds is their propensity for metabolism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of 2,6-Dimethyl-L-Phenylalanine is an increase in the potency of opioid peptides. By enhancing their binding affinities to opioid receptors, this compound can enhance the effects of these peptides, which include analgesic, sedative, and euphoric effects .

Avantages Et Limitations Des Expériences En Laboratoire

Leucine is widely used in laboratory experiments due to its ability to stimulate protein synthesis and muscle growth. It is also relatively inexpensive and readily available. However, leucine supplementation may not accurately reflect the effects of dietary leucine intake, as other amino acids and nutrients may also play a role in muscle growth.

Orientations Futures

There are several areas of future research on leucine. One area is the potential use of leucine supplementation in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area is the potential use of leucine as a therapeutic agent for the prevention and treatment of chronic diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of leucine and its potential therapeutic applications.

Méthodes De Synthèse

Leucine can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves using enzymes to catalyze the reaction between alpha-ketoisocaproic acid and ammonia. Chemical synthesis involves the reaction between 2-methylbutyraldehyde and ammonia. Microbial synthesis involves the fermentation of glucose or molasses by bacteria such as Corynebacterium glutamicum.

Applications De Recherche Scientifique

Synthèse de peptides

2,6-Diméthyl-L-phénylalanine : est utilisée dans la synthèse de peptides en raison de sa capacité à introduire un encombrement stérique près de la chaîne principale du peptide . Cela peut influencer la structure secondaire des peptides et améliorer la stabilité des médicaments peptidiques contre la dégradation enzymatique.

Agents de résolution chirale

Le composé sert d’additif de phase mobile chiral pour la résolution d’énantiomères dans les processus chromatographiques . Sa structure unique permet la séparation des composés chiraux, ce qui est crucial dans l’industrie pharmaceutique pour garantir la pureté et l’efficacité des médicaments.

Synthèse de composés pharmaceutiquement actifs

Il est impliqué dans la synthèse totale de molécules complexes comme (−)-paliurine E et almazole D . Ces composés présentent des activités pharmacologiques potentielles, et leur synthèse est essentielle à la découverte et au développement de médicaments.

Recherche anticancéreuse

Dans la recherche sur le cancer, les dérivés de la phénylalanine, y compris la 2,6-diméthyl-L-phénylalanine, sont explorés pour leur potentiel d’agents anticancéreux. Ils jouent un rôle dans la synthèse de nouveaux composés qui peuvent être testés pour leur capacité à inhiber la croissance des cellules cancéreuses .

Applications agricoles

En agriculture, les dérivés de la phénylalanine sont étudiés pour leur capacité à induire une tolérance au stress chez les plantes. Ils font partie de l’étude des composés naturels qui peuvent améliorer la résistance des plantes à divers facteurs de stress .

Industrie alimentaire

Les dérivés du composé sont examinés pour leur rôle dans la conservation des aliments. Ils peuvent contribuer à réduire la décomposition des produits périssables et à prolonger la durée de conservation, ce qui est d’un intérêt majeur dans l’industrie alimentaire .

Sciences de l’environnement

En sciences de l’environnement, la 2,6-diméthyl-L-phénylalanine fait partie des études axées sur la synthèse de composés respectueux de l’environnement. Les chercheurs visent à mettre au point des méthodes durables de production de dérivés de la phénylalanine qui peuvent être utilisés dans diverses applications avec un impact minimal sur l’environnement .

Recherche biochimique

Ce composé fait également l’objet de recherches biochimiques où il est utilisé pour étudier la cinétique enzymatique et comprendre les mécanismes d’action des enzymes. Ses variations structurelles fournissent des informations sur la spécificité du substrat et les mécanismes catalytiques des enzymes .

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Analyse Biochimique

Biochemical Properties

2,6-Dimethyl-L-Phenylalanine plays a role in various biochemical reactions. It is an intermediate used to prepare dual δ-opioid antagonists/μ-opioid agonists used in potential therapy for diarrhea-predominant irritable bowel syndrome

Temporal Effects in Laboratory Settings

Studies on phenylalanine and its derivatives suggest that these compounds can have significant effects over time .

Dosage Effects in Animal Models

Studies on phenylalanine and its derivatives suggest that these compounds can have significant effects at different dosages .

Metabolic Pathways

2,6-Dimethyl-L-Phenylalanine is involved in the phenylalanine metabolic pathway. Phenylalanine is metabolized into tyrosine by the enzyme phenylalanine hydroxylase, and tyrosine is further metabolized into various compounds, including neurotransmitters like dopamine .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOZHOWFAVBOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309081 | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103854-26-8 | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)